5-Methyl-3-nitro-1h-pyrazole

Description

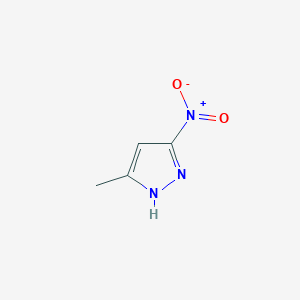

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASURMMBYYOJOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955892 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-96-8, 1048925-02-5 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Methyl 3 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system, but its reactivity towards electrophilic aromatic substitution (EAS) is significantly influenced by its substituents. In 5-methyl-3-nitro-1H-pyrazole, the ring's reactivity is governed by the opposing electronic effects of the methyl and nitro groups.

The nitro group at the C3 position is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. This effect substantially reduces the electron density of the pyrazole ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. Generally, nitro groups direct incoming electrophiles to the meta position.

Conversely, the methyl group at the C5 position is an activating group. It donates electron density to the ring via an inductive effect, thereby increasing its nucleophilicity. Alkyl groups are typically ortho-, para-directing.

In the case of this compound, the only available position for substitution on the carbon framework is C4. The directing effects of the substituents are therefore focused on this position. The deactivating nature of the nitro group is the dominant influence, rendering the ring significantly less reactive towards EAS compared to unsubstituted pyrazole. Electrophilic substitution at the C4 position would require harsh reaction conditions. For instance, nitration of a substituted pyrazole has been shown to require potent nitrating agents like fuming nitric acid in acetic anhydride. mdpi.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect on C4 |

|---|---|---|---|---|

| Nitro (NO₂) | C3 | Electron-withdrawing | Deactivating | Deactivating |

Nucleophilic Substitution Reactions Involving the Nitro Group

The presence of the electron-withdrawing nitro group not only deactivates the ring towards electrophilic attack but also activates it for nucleophilic aromatic substitution (SNAr). The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the substitution. In nitropyrazoles, this can manifest as the direct displacement of the nitro group or more complex rearrangements.

Reduction of the Nitro Group to Amino

The nitro group of this compound can be readily reduced to an amino group, yielding 5-methyl-1H-pyrazol-3-amine. This transformation is a common and crucial step in the synthesis of various biologically active compounds and functional materials. A wide array of reducing agents can accomplish this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for this reduction include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts like Raney nickel, platinum(IV) oxide (PtO₂), or palladium on carbon (Pd/C) are highly effective.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid.

Other Reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also used for the reduction of aromatic nitro compounds.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂ / Raney Ni | Catalytic hydrogenation, typically efficient and clean. |

| H₂ / Pd/C | A common and versatile catalytic hydrogenation method. |

| Fe / HCl | A classical, cost-effective method for large-scale reductions. |

| SnCl₂ / HCl | A widely used laboratory method for nitro group reduction. |

ANRORC Reactions in Nitro Pyrazoles

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the chemistry of electron-deficient heterocyclic systems, including nitropyrazoles. This reaction cascade involves the initial addition of a nucleophile to the ring, which is followed by the opening of the heterocyclic ring and subsequent re-closure to form a new heterocyclic system.

Studies on related compounds, such as 3-methyl-1,4-dinitro-1H-pyrazole, have shown that they undergo ANRORC reactions with nucleophiles like arylhydrazines. mdpi.com In these reactions, the nucleophile attacks a carbon atom of the pyrazole ring (e.g., C5), leading to the formation of an intermediate adduct. This adduct then undergoes ring opening, followed by intramolecular cyclization and elimination to yield a new substituted pyrazole. mdpi.com It is plausible that this compound could undergo similar transformations with potent nucleophiles, where the initial attack could lead to a ring-opened intermediate before recyclization.

Reactions at the N-H Position of the Pyrazole Ring

The pyrazole ring of this compound contains two nitrogen atoms: a pyrrole-like N-H (N1) and a pyridine-like N2. The N-H proton is acidic and can be abstracted by a base to form a pyrazolide anion. nih.govmdpi.com This anion is a potent nucleophile and can react with various electrophiles, leading to N1-substituted derivatives.

Common reactions at the N-H position include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylpyrazoles.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides.

The pyridine-like nitrogen (N2) is basic and can be protonated in acidic media. nih.govmdpi.com This property is fundamental to the formation of pyrazolium (B1228807) salts.

Reactivity of the Methyl Group

The methyl group on the pyrazole ring is generally not highly reactive. However, under specific conditions, it can participate in reactions. For instance, research on a related 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole derivative demonstrated an unusual redox disproportionation reaction. In this case, thermolysis in acetic acid led to the oxidative conversion of the methyl group into a CH₂OAc moiety, while an azido (B1232118) group elsewhere in the molecule was simultaneously reduced to an amine. mdpi.com This indicates that the methyl group is not entirely inert and can be functionalized under oxidative conditions. mdpi.com

Furthermore, methyl groups on heterocyclic rings can sometimes undergo condensation reactions with aldehydes or other electrophiles, particularly if the methyl protons are activated by adjacent electron-withdrawing groups, though this is less common for pyrazoles compared to other systems.

Intermolecular Interactions and Self-Aggregation Studies

The structure of this compound allows for significant intermolecular interactions, primarily through hydrogen bonding. The pyrazole ring acts as both a hydrogen bond donor, via its N-H group, and a hydrogen bond acceptor, through the lone pair of electrons on the sp²-hybridized pyridine-like nitrogen atom. nih.govkhanacademy.orglibretexts.org

This dual functionality facilitates self-aggregation, where molecules can form various supramolecular structures such as dimers, trimers, or extended chains (catemers) in the solid state. mdpi.comnih.gov The specific arrangement is influenced by steric and electronic effects of the ring substituents.

In addition to the N-H···N hydrogen bonds characteristic of pyrazoles, the nitro group in this compound introduces another potential hydrogen bond acceptor site. The oxygen atoms of the nitro group can participate in N-H···O or C-H···O interactions, further stabilizing the crystal lattice. nih.govresearchgate.net These combined interactions—N-H···N, N-H···O, and weaker C-H···O bonds—are expected to create a robust, three-dimensional hydrogen-bonded network, influencing the compound's physical properties such as melting point and solubility. nih.gov

Computational and Theoretical Studies on 5 Methyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methyl-3-nitro-1H-pyrazole, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties.

The electronic structure is significantly influenced by the substituents on the pyrazole (B372694) ring: the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂). The nitro group's presence deactivates the ring, affecting the electron density distribution across the molecule. This charge distribution is crucial for understanding the molecule's stability and intermolecular interactions. Theoretical studies on similar heterocyclic compounds confirm that the arrangement of atoms often results in a planar conformation, which is stabilized by conjugated π-systems within the ring. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high electronic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For nitro-substituted heterocycles, the nitro group typically has a significant contribution to the LUMO, indicating its role in the molecule's electron-accepting capabilities. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyrazole Derivative This table presents illustrative data based on typical DFT calculations for similar heterocyclic compounds.

| Orbital | Energy (eV) | Key Atomic Contributions |

| LUMO | -1.58 | Nitro Group (N, O atoms), Pyrazole Ring (C, N atoms) |

| HOMO | -6.12 | Pyrazole Ring (C, N atoms), Methyl Group (C atom) |

| Energy Gap | 4.54 | - |

DFT calculations provide valuable tools for predicting the reactivity of this compound. By analyzing the electronic properties derived from FMOs and the molecular electrostatic potential (MEP), regions susceptible to electrophilic and nucleophilic attack can be identified.

The electron-withdrawing nature of the nitro group generally deactivates the pyrazole ring towards electrophilic substitution. Conversely, it can make the ring more susceptible to nucleophilic attack. Computational methods can map the MEP to visualize electron-rich and electron-poor regions, guiding the prediction of how the molecule will interact with other reagents. The properties of substituents are known to modulate reactivity and determine specific reaction pathways. mdpi.com Furthermore, computational analysis of various reaction mechanisms can help determine the most energetically favorable pathways, providing insights into potential synthetic routes and reaction outcomes. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. These studies are fundamental in medicinal chemistry for screening potential drug candidates.

Molecular docking simulations place the this compound molecule into the binding site of a target protein to predict its preferred orientation and binding affinity. The results of these simulations are often scored based on the calculated binding energy, with lower binding energies indicating a more stable complex. nih.gov

These studies reveal specific interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net For instance, pyrazole derivatives have been studied as potential inhibitors of protein kinases, where they are docked into the ATP-binding pocket of the enzyme. nih.gov The insights gained from these simulations can guide the rational design of more potent and selective inhibitors.

Table 2: Hypothetical Molecular Docking Results for this compound This table illustrates the type of data generated from a molecular docking study against a hypothetical protein kinase target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Protein Kinase A | -7.8 | Val56, Leu123, Asp184 | van der Waals, Hydrogen Bond |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | Ile20, Phe80, Lys89 | van der Waals, Hydrogen Bond |

| VEGFR-2 | -8.5 | Cys919, Glu885, Asp1046 | van der Waals, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole derivatives, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or antimicrobial agents.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of pyrazole analogs with known biological activities. Statistical methods are then used to build a model that relates these descriptors to the observed activity. This model can then be used to predict the activity of new, untested pyrazole derivatives, helping to prioritize the synthesis of the most promising compounds. ej-chem.org Recent advancements like 5D-QSAR consider different induced-fit models of the ligand-receptor complex, providing a more dynamic view of the interaction. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists typical descriptors used to build QSAR models for correlating chemical structure with biological activity.

| Descriptor Type | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule |

| Steric | Molecular Weight, Molar Refractivity | Describes the size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility in water versus lipids |

| Topological | Wiener Index, Connectivity Indices | Describes the atomic connectivity within the molecule |

Tautomerism and Isomerism Investigations

The pyrazole ring is characterized by the presence of two adjacent nitrogen atoms, which leads to the phenomenon of annular tautomerism. This involves the migration of a proton between the two nitrogen atoms, resulting in two distinct, yet rapidly interconverting, tautomeric forms. For a non-symmetrically substituted pyrazole such as this compound, this equilibrium is of fundamental importance as the two tautomers are non-identical and may exhibit different chemical and physical properties.

Annular tautomerism in 1H-pyrazoles is a well-documented phenomenon where a proton shifts between the two ring nitrogen atoms (N1 and N2). nih.gov In the case of this compound, this equilibrium involves two tautomers: 3-methyl-5-nitro-1H-pyrazole and this compound. Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are crucial for determining the relative stabilities of these tautomers. researchgate.net High-level calculations have been employed to investigate the activation energy for this intramolecular proton migration, which is typically found to be substantial, suggesting that the interconversion may be slow in the absence of a catalyst or solvent mediation. nih.gov

The two primary annular tautomers of the compound are:

Tautomer A: 3-methyl-5-nitro-1H-pyrazole

Tautomer B: this compound

Theoretical studies have shown that for pyrazole itself, the tautomeric equilibrium involves two identical structures. However, for substituted pyrazoles, the relative stability of the tautomers is highly dependent on the nature of the substituents. researchgate.net

The position of the tautomeric equilibrium in substituted pyrazoles is significantly influenced by the electronic nature of the substituents at the C3 and C5 positions. nih.gov Theoretical calculations have consistently shown that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposing effects on the stability of the tautomers.

In this compound, the methyl group (-CH₃) is an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group.

Electron-donating groups (like -CH₃): These groups tend to stabilize the tautomer where the proton is on the adjacent nitrogen atom (the N1-H tautomer when the EDG is at C5, or the N2-H tautomer when the proton is considered on N1 and the EDG is at C3). nih.gov Studies using ab initio MP2/6-311++G** calculations have concluded that groups capable of electron donation, such as CH₃, favor the C3-tautomer (where the substituent is at position 3 relative to the NH group). nih.gov

Electron-withdrawing groups (like -NO₂): These groups stabilize the system when they are at the C5 position. nih.gov This preference is attributed to the electronic delocalization and resonance effects within the pyrazole ring. X-ray analysis of related compounds, such as methyl 3-nitro-1H-pyrazole-5-carboxylate, confirms that the tautomer with the electron-withdrawing nitro group at C3 and the hydrogen at N1 (making the carboxylate group at C5) is the form adopted in the solid state. nih.gov

The environment, particularly the solvent, also plays a critical role in determining the tautomeric ratio. nih.gov Solvents can influence the equilibrium by forming intermolecular hydrogen bonds with the pyrazole's N-H group and the lone pair on the second nitrogen atom. nih.gov A computed study on 1H-pyrazole-5-thiol showed the significant contribution of solvent molecules in intermolecular proton transfer and tautomerism. nih.gov While pyrazoles have been shown to be less sensitive to solvent effects than other azoles, the presence of both tautomers can often be detected in a wide range of solvents. nih.gov

Table 1: Predicted Influence of Substituents on Tautomer Stability in 1H-Pyrazoles

| Substituent Type | Position Favored | Rationale | Example Substituents |

|---|---|---|---|

| Electron-Donating | C3 | Stabilizes the tautomer where the substituent is at the 3-position relative to the N-H proton. | -CH₃, -NH₂, -OH |

Based on these established principles, theoretical models predict that for this compound, the tautomer with the methyl group at C5 and the nitro group at C3 (this compound) would be the more stable form.

Conformational Analysis

Conformational analysis for a molecule like this compound primarily concerns the orientation of the substituent groups relative to the pyrazole ring. The pyrazole ring itself is planar due to its aromatic nature. The key conformational aspects to consider are the rotation of the methyl and nitro groups.

Methyl Group Rotation: The rotation of the methyl group around the C-C bond is generally considered to have a very low energy barrier and is often treated as a free rotor in computational models, especially at room temperature.

Nitro Group Orientation: The orientation of the nitro group (-NO₂) is more significant. Theoretical studies on nitroaromatic compounds often investigate the dihedral angle between the plane of the nitro group and the plane of the aromatic ring. For maximum resonance stabilization, a coplanar arrangement is preferred. However, steric hindrance from adjacent groups can force the nitro group to twist out of the plane. In this compound, the steric hindrance from the adjacent N-H or N lone pair and the C4-H is minimal, suggesting that a near-coplanar conformation is likely the most stable. nih.gov

Investigations into related substituted pyrazoles have shown that conformational preferences can be clearly related to the presence of intramolecular interactions. nih.gov While no significant intramolecular hydrogen bonds are expected for this compound itself, the orientation of the nitro group can influence intermolecular interactions in the solid state, affecting crystal packing. nih.govresearchgate.net

Advanced Theoretical Approaches for Pyrazole Systems

The study of pyrazole systems has benefited from a variety of advanced theoretical and computational methods that provide accurate predictions of their structure, stability, and reactivity.

Density Functional Theory (DFT): DFT methods are widely used for studying pyrazole tautomerism due to their balance of computational cost and accuracy. researchgate.net

Functionals: Hybrid functionals like B3LYP have been commonly used. researchgate.net More modern functionals, such as the M06-2X, have been employed to provide more accurate results, especially for systems involving non-covalent interactions and complex electronic effects. nih.govnih.gov

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used as they include diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to allow for more flexibility in describing bonding. nih.govnih.gov

Ab Initio Methods:

Møller-Plesset Perturbation Theory (MP2): This method provides a higher level of theory by incorporating electron correlation effects, leading to more precise energy calculations for tautomeric equilibria compared to standard DFT in some cases. nih.gov

Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. NICS values are calculated at specific points in space (e.g., the center of the ring) to quantify the degree of aromaticity. Theoretical analyses of pyrazole tautomers often include NICS calculations to understand how substituent effects and tautomerism influence the aromatic character of the ring, which is a key factor in its stability. nih.govnih.gov

Solvation Models:

Polarizable Continuum Model (PCM): To account for the influence of the environment, theoretical calculations are often performed using solvation models like PCM. nih.gov This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of properties in solution and providing a more realistic comparison with experimental data.

These advanced theoretical approaches, often used in combination, provide a robust framework for understanding the intricate details of tautomerism, conformational preferences, and electronic structure in pyrazole derivatives like this compound. nih.gov

Table 2: Common Computational Methods for Pyrazole Analysis

| Method Type | Specific Method | Application in Pyrazole Studies |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X | Geometry optimization, relative tautomer energies, reaction pathways. |

| Ab Initio | MP2 | High-accuracy energy calculations for tautomeric equilibria. |

| Aromaticity Measurement | NICS | Quantifying the aromaticity of different tautomers. |

Biological and Pharmacological Research on 5 Methyl 3 Nitro 1h Pyrazole Analogs

Antimicrobial Activity

Pyrazole (B372694) derivatives have demonstrated a broad spectrum of antimicrobial activities. core.ac.uk The versatile nature of the pyrazole scaffold allows for chemical modifications that have led to the synthesis of potent antibacterial and antifungal agents. mdpi.comnih.gov

Numerous studies have highlighted the potential of pyrazole analogs as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govmeddocsonline.org For instance, in a study of newly synthesized pyrazole derivatives, one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed high activity against the Gram-positive bacteria Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another analog demonstrated exceptional activity against the Gram-negative Escherichia coli, also with a MIC of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin in that specific test. nih.gov

Other research has focused on pyrazole-thiazole hybrids, which have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, certain imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and Gram-negative strains. nih.gov The nitro-aromatic derivative 39 has also been noted for its antimicrobial activity against Pseudomonas aeruginosa. meddocsonline.org

Table 1: Antibacterial Activity of Selected Pyrazole Analogs

| Compound | Target Organism | Activity (MIC) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide analog (Compound 3) | Escherichia coli | 0.25 μg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

| Pyrazoline Derivative (P1) | Pseudomonas aeruginosa | 1.5 μg/mL | japer.in |

| Pyrazoline Derivative (P1) | Escherichia coli | 3.121 μg/mL | japer.in |

| Tethered thiazolo-pyrazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 μg/mL | nih.gov |

The antifungal potential of pyrazole analogs is also well-documented. core.ac.ukresearchgate.netnih.gov A series of pyrazole derivatives were screened for antifungal activity, with one compound showing high potency against Aspergillus niger with a MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Another study found that a pyrazoline derivative (P6) exhibited potent in-vitro antifungal activity, with MICs of 0.83 μg/mL and 0.093 μg/mL against Aspergillus niger and Penicillium chrysogenum, respectively. japer.in Furthermore, certain nitro pyrazole-based thiazole (B1198619) derivatives have demonstrated remarkable activity against fungi such as Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org

Table 2: Antifungal Activity of Selected Pyrazole Analogs

| Compound | Target Organism | Activity (MIC) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(p-tolyl)methyl)hydrazinecarboxamide (Compound 2) | Aspergillus niger | 1 μg/mL | nih.gov |

| Pyrazoline Derivative (P6) | Aspergillus niger | 0.83 μg/mL | japer.in |

| Pyrazoline Derivative (P6) | Penicillium chrysogenum | 0.093 μg/mL | japer.in |

| Nitro pyrazole based thiazole derivative (Compound 40) | Aspergillus niger, A. clavatus, C. albicans | Noted as "remarkable" | meddocsonline.org |

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory effects, with some of the most prominent non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, featuring a pyrazole core. nih.govresearchgate.net Research has continued to yield novel analogs with significant anti-inflammatory potential. A study on new pyrazole derivatives found that the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated superior anti-inflammatory activity compared to the standard drug Diclofenac sodium. nih.gov

Other investigations into 5-aminopyrazoles revealed two compounds (35a and 35b) with potent in vitro inhibitory activity against the COX-2 enzyme, showing IC50 values of 0.55 mM and 0.61 mM, respectively, which were better than the reference drug Celecoxib (IC50 = 0.83 mM). mdpi.com Compound 35a also showed a potent in vivo effect, with a 91.11% oedema inhibition in a carrageenan-induced rat paw oedema assay. mdpi.com Further research has identified pyrazole derivatives with high selectivity for the COX-2 isozyme over COX-1, a desirable trait for reducing gastrointestinal side effects associated with older NSAIDs. nih.gov

Table 3: Anti-inflammatory Activity of Selected Pyrazole Analogs

| Compound | Assay / Target | Activity | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Carrageenan-induced paw edema | Better than Diclofenac sodium | nih.gov |

| 5-Aminopyrazole (35a) | COX-2 Inhibition | IC50 = 0.55 mM | mdpi.com |

| 5-Aminopyrazole (35b) | COX-2 Inhibition | IC50 = 0.61 mM | mdpi.com |

| 1, 5-diarylpyrazole (14a) | COX-2 / sEH Inhibition | IC50 = 1.85 µM (COX-2) / 0.55 nM (sEH) | nih.gov |

| 1, 5-diarylpyrazole (14b) | COX-2 / sEH Inhibition | IC50 = 1.24 µM (COX-2) / 0.40 nM (sEH) | nih.gov |

Anticancer and Antiproliferative Investigations

The pyrazole scaffold is a key component in the development of novel anticancer agents. mdpi.comnih.gov Derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms. One study identified a pyrazole derivative with potent antiproliferative activity against a human colon cancer cell line (HCT-116), exhibiting an IC50 value of 4.2 μM. nih.gov

Research into 5-aminopyrazoles has identified them as promising anti-proliferative agents capable of suppressing the growth of specific cancer cell lines. dntb.gov.uanih.gov In a separate study, synthetic pyrazolo-pyrimidinones bearing hydrazide-hydrazone moieties were evaluated for their antitumor activity against the MCF-7 breast adenocarcinoma cell line. mdpi.com Two compounds in particular, 5e and 5g, were found to induce high rates of apoptosis, at 69.6% and 59.3% respectively, and cause cell cycle arrest. mdpi.com The 1,3-diphenyl-pyrazole structure has emerged as a particularly useful scaffold for designing potent and targeted anticancer drug candidates. mdpi.com

Table 4: Antiproliferative Activity of Selected Pyrazole Analogs

| Compound | Cell Line | Activity (IC50) | Reference |

| Pyrazole derivative | Colorectal carcinoma (HCT-116) | 4.2 μM | nih.gov |

| Pyrazole derivative | Hepatocellular carcinoma (HepG2) | 4.4 μM | nih.gov |

| Pyrazole derivative | Breast cancer (MCF-7) | 17.8 μM | nih.gov |

| Pyrazolo-pyrimidinone (5e) | Breast adenocarcinoma (MCF-7) | Induced 69.6% apoptosis | mdpi.com |

| Pyrazolo-pyrimidinone (5g) | Breast adenocarcinoma (MCF-7) | Induced 59.3% apoptosis | mdpi.com |

Antioxidant Activity

Several pyrazole analogs have been found to possess significant antioxidant properties. core.ac.uknih.gov A series of synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one compounds showed good antioxidant activity as evaluated by the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net Another study on 5-aminopyrazole derivatives demonstrated that some analogs remarkably inhibited the production of reactive oxygen species (ROS) in human platelets. dntb.gov.ua

In a different line of research, a novel class of pyrazoles was synthesized and evaluated for antioxidant activity through hydroxyl and superoxide (B77818) radical scavenging assays. nih.gov Compound 5f from this series was identified as having effective scavenging activity for both types of radicals. nih.gov Additionally, certain phenyl-pyrazolone derivatives, initially developed as PD-L1 inhibitors for cancer therapy, were also found to exhibit significant antioxidant effects, acting as scavengers for oxygen free radicals. mdpi.com

Table 5: Antioxidant Activity of Selected Pyrazole Analogs

| Compound Class / Specific Compound | Assay | Finding | Reference |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | DPPH radical scavenging | Exhibited good activity | nih.gov |

| 5-Aminopyrazole derivatives (Class 3) | ROS production in platelets | Remarkably inhibited ROS production | dntb.gov.ua |

| 1-[4-amino-5-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentyl]-3-nitroguanidine (5f) | Hydroxyl & Superoxide radical scavenging | Exhibited effective scavenging | nih.gov |

| Phenyl-pyrazolone derivatives | DPPH assay / Free radical scavenging | Exhibited significant antioxidant effects | mdpi.com |

Enzyme Inhibition Studies

The ability of pyrazole analogs to selectively inhibit enzymes is a cornerstone of their therapeutic utility. This is particularly evident in their roles as anti-inflammatory and anticancer agents. mdpi.comnih.gov A significant body of research has focused on pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is implicated in inflammation and pain. nih.gov

Beyond COX inhibition, pyrazole derivatives have been developed as potent inhibitors of a wide range of other enzymes. For example, the anticancer activity of one pyrazole derivative was linked to its potent inhibition of xanthine (B1682287) oxidase, with an IC50 value of 0.83 μM. nih.gov Other research has identified pyrazole derivatives as dual inhibitors of both COX-2 and soluble epoxide hydrolase (sEH), another target for anti-inflammatory drugs. nih.gov The pyrazole scaffold is also integral to a variety of kinase inhibitors targeting enzymes like Aurora A kinase and B-RAF, which are crucial in cancer cell signaling pathways. nih.gov Computational studies have also suggested that pyrazole derivatives could act as inhibitors of bacterial enzymes such as DNA gyrase B and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) in S. aureus, indicating their potential as novel antibacterial agents. dtu.dk

Table 6: Enzyme Inhibition by Selected Pyrazole Analogs

| Compound | Target Enzyme | Activity (IC50) | Therapeutic Area | Reference |

| Pyrazole derivative | Xanthine Oxidase | 0.83 μM | Anticancer | nih.gov |

| 5-Aminopyrazole (35a) | COX-2 | 0.55 mM | Anti-inflammatory | mdpi.com |

| Pyrazole derivative (6) | Aurora A kinase | 0.16 µM | Anticancer | nih.gov |

| 5-phenyl-1H-pyrazole analog (66) | V600E-B-RAF kinase | 330 nM | Anticancer | nih.gov |

| 1, 5-diarylpyrazole (14b) | COX-2 / sEH | 1.24 µM / 0.40 nM | Anti-inflammatory | nih.gov |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type-2 diabetes. nih.gov Research has shown that novel pyrazole-phthalazine hybrids can act as potent inhibitors of the yeast α-glucosidase enzyme. The inhibitory activities of these synthesized compounds were significantly higher than the standard drug, Acarbose. nih.gov

One of the most effective compounds identified was 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, which demonstrated a notably low inhibition constant (Ki) of 34.75 µM. nih.gov Molecular docking studies suggest that the pharmacophoric features of these hybrids are involved in interactions with the enzyme's active site. nih.gov Other studies have also reported on pyrazole derivatives showing significant α-glucosidase inhibitory activity, with some compounds being over a hundred times more active than the standard acarbose. nih.govresearchgate.net For instance, a pyrazole derivative bearing a 4-bromo substituent was found to be a highly potent inhibitor. nih.gov The structure-activity relationship studies indicate that the nature and position of substituents on the pyrazole ring play a crucial role in determining the inhibitory potential. nih.gov

| Compound Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Pyrazole-phthalazine hybrids | 13.66 ± 0.009 to 494 ± 0.006 | Acarbose | 720.18 ± 0.008 |

| Triazine-triazole derivatives | 11.63 ± 0.15 to 37.44 ± 0.35 | Acarbose | 817.38 ± 6.27 |

| Pyrazolobenzothiazine 5,5-dioxide derivatives (Compound ST3) | 5.8 | Acarbose | 58.8 |

Alpha-Amylase Inhibition

Similar to alpha-glucosidase, alpha-amylase is another crucial enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. nih.gov Various pyrazole derivatives have been investigated for their ability to inhibit α-amylase.

In one study, newly synthesized pyrazole derivatives were tested against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.com The results showed that the inhibitory effect increased with the concentration of the derivatives. ajchem-a.com Another study evaluated pyrazole and pyrazolone (B3327878) derivatives, finding that compounds like 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole showed significant inhibition of α-amylase. bohrium.com The search for natural and synthetic α-amylase inhibitors is a key area of research for developing anti-diabetic treatments with potentially fewer side effects than existing drugs. nih.govnih.gov

| Compound | IC50 Value (mg/mL) | Reference Compound | Reference IC50 (mg/mL) |

|---|---|---|---|

| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one | 1.95 ± 0.098 | Acarbose | 0.15 ± 0.008 |

| 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole | 0.08 ± 0.004 | Acarbose | 0.15 ± 0.008 |

Other Enzyme Targets

The pharmacological potential of pyrazole analogs extends beyond carbohydrate-metabolizing enzymes. They have been identified as inhibitors of a wide range of other enzyme targets, indicating their versatility as a scaffold in drug discovery.

Kinase Inhibition: Pyrazole derivatives are recognized as a privileged scaffold for developing kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders. nih.gov They have been shown to inhibit various kinases, including:

Aurora A kinase: A series of pyrazole-based compounds have shown potent antiproliferative activity by inhibiting Aurora A kinase. nih.gov

Protein Kinase C-ζ (PKCζ): Trisubstituted pyrazolines have been developed as potent and selective allosteric inhibitors of PKCζ, a potential target for inflammatory diseases. acs.org

EGFR, VGFR2, and Top-II: Phenylpyrazolo[3,4-d]pyrimidine-based analogs have demonstrated inhibitory effects on multiple cancer-related targets, including EGFRWT, EGFRT790M, VGFR2, and Topoisomerase-II. mdpi.com

Other Metabolic Enzymes: Research has also shown that pyrazole analogs can target enzymes relevant to neurodegenerative disorders. nih.gov For example, analogs with a para-bromophenyl group attached to the pyrazole ring have been found to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (hCA). nih.gov

Agricultural Applications in Research

In the field of agricultural science, analogs of 5-methyl-3-nitro-1H-pyrazole have been extensively researched for their potential use as pesticides, demonstrating a broad spectrum of activity against various agricultural pests.

Herbicidal Activity

Pyrazole derivatives are a cornerstone in the development of new herbicides. nih.gov A variety of pyrazole-containing compounds have been synthesized and evaluated for their ability to control weed growth.

Picolinic Acid Derivatives: Novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown good inhibitory effects on broadleaf weeds. Some of these compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L in post-emergence tests. nih.gov

Quinclorac Analogs: To enhance the potency of the herbicide quinclorac, derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety were synthesized. frontiersin.orgfrontiersin.org Compounds such as 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate showed excellent inhibition of barnyard grass (Echinochloa crus-galli) in greenhouse experiments. frontiersin.orgfrontiersin.org

Heterocycloxy Pyrazoles: A series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles exhibited significant herbicidal activities. One compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, showed a strong post-emergence bleaching effect against Digitaria sanguinalis L. nih.gov

| Compound/Analog Type | Target Weed | Observed Effect |

|---|---|---|

| Quinclorac-pyrazole derivative (8l) | Barnyard grass | EC50 = 10.53 g/ha |

| Quinclorac-pyrazole derivative (10a) | Barnyard grass | EC50 = 10.37 g/ha |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | Excellent post-emergence effect at 750 g a.i./ha |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L. | Up to 100% inhibition |

Fungicidal Properties

The pyrazole scaffold is also present in molecules with potent fungicidal properties. Research has focused on developing new pyrazole-based fungicides to combat destructive plant diseases. One notable area of research involves the development of 1,5-diaryl-pyrazole-3-formate analogs as antifungal agents to control stem rot disease in peanuts, which is caused by the fungus Sclerotium rolfsii. frontiersin.org These studies highlight the potential of pyrazole derivatives to serve as lead compounds for new, effective fungicides in agriculture. frontiersin.org

Insecticidal Properties

Pyrazole derivatives have been successfully developed as insecticides. The N-aryl pyrazole, Fipronil, is a well-known commercial insecticide. conicet.gov.ar Research continues to explore novel pyrazole analogs for pest control.

Against Tuta absoluta: A study on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles demonstrated their insecticidal activity against the larvae of Tuta absoluta, a destructive pest for tomato crops. The compound 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile showed 75% mortality after 48 hours, and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile resulted in 60% mortality in the same timeframe. conicet.gov.ar

Broad-Spectrum Activity: Other research has focused on 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives. These compounds have shown good insecticidal and acaricidal activities against pests such as Tetranychus cinnabarinus (carmine spider mite), Plutella xylostella (diamondback moth), and Aphis craccivora (cowpea aphid). semanticscholar.org Certain compounds in this series achieved 100% mortality against Plutella xylostella and Aphis craccivora at concentrations of 100 µg/mL and 50 µg/mL, respectively. semanticscholar.org

| Compound | Target Pest | Mortality Rate | Time/Concentration |

|---|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | 75% | 48 hours |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | 60% | 48 hours |

| Malonamide derivative (8i) | Plutella xylostella | 100% | 100 µg/mL |

| Malonamide derivative (8o) | Plutella xylostella | 100% | 100 µg/mL |

| Malonamide derivative (8p) | Aphis craccivora | 100% | 50 µg/mL |

| Malonamide derivative (8q) | Aphis craccivora | 100% | 50 µg/mL |

Neuroprotective and CNS-Related Research

The pyrazole scaffold, a core component of this compound, is a recognized "privileged structure" in medicinal chemistry, and its derivatives have been the subject of extensive research for their effects on the central nervous system (CNS). nih.govnih.gov Investigations have revealed that various analogs exhibit significant neuroprotective, antidepressant, and anxiolytic properties. nih.govnih.gov

One area of focus has been the neuroprotective effects of pyrazolone derivatives against neuroinflammation. nih.gov For instance, in studies using a pentylenetetrazol (PTZ)-induced neuroinflammation model in mice, certain pyrazolone compounds have shown a notable ability to mitigate the effects. One particular derivative, compound (Ic), demonstrated a significant neuroprotective effect by ameliorating the PTZ-induced increase in inflammatory mediators and oxidative stress. nih.gov The behavior of animals in these studies was categorized on a scale from stage 0 (no response) to stage 5 (generalized clonic seizures), with the potent compounds reducing the severity of seizures. nih.gov

Furthermore, research into 1,3,5-pyrazoline derivatives has highlighted their potential as antidepressant and antioxidant agents. nih.govresearchgate.net In preclinical studies, synthesized pyrazoline analogs were evaluated for their antidepressant activity using the Tail Suspension Test (TST) in mice. nih.gov One analog, designated IVh, which features an electron-releasing hydroxyl group, was identified as the most potent, showing a significant reduction in the duration of immobility. nih.govresearchgate.net This compound also emerged as a potent antioxidant. nih.govresearchgate.net These findings suggest that the pyrazoline scaffold is a promising lead for the development of new treatments for CNS disorders like anxiety and depression, which are often linked to oxidative stress. nih.gov The well-known neuroprotective drug edaravone, which is a pyrazolone derivative, further underscores the therapeutic potential of this class of compounds in treating conditions such as amyotrophic lateral sclerosis (ALS) and stroke through its potent antioxidant and free radical scavenging activities. nih.govresearchgate.net

Table 1: CNS-Related Activity of Selected Pyrazole Analogs

| Compound Class | Specific Analog | Model/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazolone | Compound (Ic) | PTZ-induced neuroinflammation (mice) | Ameliorated elevation of inflammatory mediators and oxidative stress. | nih.gov |

| 1,3,5-Pyrazoline | Compound (IVh) | Tail Suspension Test (TST) (mice) | Significant reduction in immobility duration (antidepressant effect). | nih.govresearchgate.net |

| 1,3,5-Pyrazoline | Compound (IVh) | FRAP and DPPH assays | Potent antioxidant activity. | nih.gov |

Mechanism of Biological Action at the Molecular Level

The biological activities of this compound analogs are mediated through various mechanisms at the molecular level, primarily involving the modulation of inflammatory pathways, inhibition of key enzymes, and interaction with specific cellular receptors.

A prominent mechanism is the inhibition of neuroinflammatory pathways. Pyrazolone derivatives have been shown to exert their neuroprotective effects by downregulating the expression of pro-inflammatory cytokines and mediators. nih.gov For example, the potent compound Ic was found to significantly inhibit neuroinflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB). nih.gov Neuroinflammation is closely linked to oxidative stress generated by reactive oxygen species (ROS), and by suppressing these inflammatory cascades, these compounds can prevent further neuronal damage. nih.gov The antioxidant activity of many pyrazole derivatives, demonstrated through assays like the DPPH assay, contributes to this neuroprotective action by scavenging free radicals. nih.govnih.gov

Enzyme inhibition is another critical mechanism. Certain pyrazole carboxamide derivatives have been identified as potent inhibitors of mitogen-activated protein kinase (MEK), an enzyme involved in abnormal signaling pathways. nih.gov Docking studies have shown that the 1,3-diphenyl-1H-pyrazole structure can engage in hydrophobic interactions within the ATP-binding pocket of MEK. nih.gov Other pyrazoline derivatives have shown inhibitory activity against monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters, which supports their antidepressant effects. nih.gov Additionally, some pyrazole analogs act as cyclooxygenase (COX)-2 inhibitors, which accounts for their anti-inflammatory properties. nih.gov

Beyond enzyme inhibition, some analogs interact with neuronal receptors. Pyrazole compounds containing a fluorine atom on the phenyl ring have demonstrated antinociceptive effects, which are associated with the activation of opioid receptors and the blockade of acid-sensing ion channel subtype 1α (ASIC-1α). nih.gov In the context of anticancer activity, pyrazole derivatives can induce apoptosis, inhibit cell proliferation, and interfere with signal transduction pathways. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole derivatives by identifying the chemical modifications that enhance their biological activity and selectivity. nih.govnih.gov

For inhibitors of meprin α and meprin β, SAR studies revealed that substitutions at positions 3 and 5 of the pyrazole ring are critical. nih.gov While a 3,5-diphenylpyrazole (B73989) already showed high potency against meprin α, the introduction of different-sized residues like methyl or benzyl (B1604629) groups at these positions led to a decrease in inhibitory activity. nih.gov Conversely, a cyclopentyl moiety maintained similar activity. nih.gov N-substitution on the pyrazole ring, for instance with methyl or phenyl groups, generally resulted in a decrease in activity against both meprin α and β compared to the unsubstituted analog. nih.gov

In the context of antimicrobial agents, SAR investigations on antipyrine (B355649) (a pyrazolone) derivatives highlighted the importance of the pyrazole scaffold itself and the introduction of effective moieties such as –COCH3, –CH3, -Cl, and a thiophene (B33073) group on the 4-aminoantipyrine (B1666024) structure for significant inhibitory effects. nih.gov For other antimicrobial pyrazolone analogs, benzyl sulfonyl modifications were found to exhibit the strongest inhibitory effects. nih.gov

SAR studies on pyrazole hydrazones and amides as antiproliferative and antioxidant agents have also been conducted. mdpi.com These studies explored how different decorations at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus affect activity, leading to the identification of derivatives with micromolar IC50 values against various tumor cell lines. mdpi.com For acetylcholinesterase inhibitors, a series of spirooxindole analogs attached to a pyrazole scaffold were synthesized, and their SAR was evaluated, identifying compounds with potent inhibitory activity. researchgate.net

The anti-inflammatory and gastroprotective effects of pyrazole analogs are also heavily influenced by their substitution patterns. For example, meta-methyl substitution on the pyrazole ring has been linked to a reduction in harmful gastrointestinal effects. nih.gov The specific placement of substituents can therefore be used to fine-tune the pharmacological profile of these compounds, enhancing desired therapeutic actions while minimizing side effects. nih.gov

Table 2: Summary of Key SAR Findings for Pyrazole Derivatives

| Position of Modification | Type of Modification | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| Positions 3 & 5 | Introduction of methyl or benzyl groups | Decrease in inhibitory activity | Meprin α | nih.gov |

| Positions 3 & 5 | Introduction of a cyclopentyl group | Similar inhibitory activity to diphenyl | Meprin α | nih.gov |

| N1-Position | Introduction of methyl or phenyl groups | Decrease in inhibitory activity | Meprin α and β | nih.gov |

| 4-aminoantipyrine scaffold | Introduction of –COCH3, –CH3, -Cl, thiophene | Significant inhibitory effect | Antimicrobial | nih.gov |

| Pyrazolone scaffold | Benzyl sulfonyl modification | Strongest inhibitory effect | Antimicrobial | nih.gov |

Applications in Materials Science Research

Pyrazole (B372694) Derivatives in Novel Materials

The versatility of the pyrazole scaffold has led to its incorporation into a diverse range of novel materials. Researchers have successfully synthesized pyrazole-containing polymers, metal-organic frameworks (MOFs), and fluorescent dyes. ias.ac.innih.govacs.org The synthesis of these materials often involves multi-step reactions, starting with functionalized pyrazole precursors. For instance, various synthetic strategies such as cyclization, condensation, and metal-catalyzed reactions are employed to construct complex pyrazole-based architectures. chemrevlett.com

The incorporation of pyrazole moieties can significantly influence the properties of the resulting materials. For example, pyrazole-containing polyamides have demonstrated high thermal stability, good solubility in organic solvents, and notable mechanical strength. ias.ac.in Furthermore, the coordination capabilities of pyrazoles make them excellent ligands for the construction of MOFs, which have applications in gas storage, catalysis, and sensing. acs.orgmdpi.com

One area of significant interest is the use of pyrazole derivatives in the development of energetic materials. While this article focuses on broader materials science, it is worth noting that nitrated pyrazoles, including 5-Methyl-3-nitro-1H-pyrazole, are often used as precursors for more complex high-energy compounds. nih.gov The nitro group contributes to the energetic properties of these materials.

Interactive Table: Synthesis Methods for Pyrazole Derivatives

| Synthesis Method | Description | Starting Materials Example | Resulting Pyrazole Derivative | Reference |

|---|---|---|---|---|

| Cyclization | Formation of the pyrazole ring from acyclic precursors. | 1,3-Diketones and Hydrazine (B178648) | Polysubstituted pyrazoles | mdpi.com |

| Condensation | Reaction between two molecules to form a larger molecule with the elimination of a small molecule like water. | Hydrazines and 1,3-diketones | Pyrazole derivatives | mdpi.com |

| Metal-Catalyzed Reactions | Use of a transition metal catalyst to facilitate the formation of the pyrazole ring or its functionalization. | N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-aryl-3-trifluoromethyl pyrazoles | mdpi.com |

Optical and Electronic Properties of Pyrazole-Based Materials

Pyrazole derivatives have garnered considerable attention for their interesting optical and electronic properties, making them promising candidates for various optoelectronic applications. researchgate.netresearchgate.net The conjugated π-electron system of the pyrazole ring is fundamental to these properties, which can be further tailored by the introduction of electron-donating or electron-withdrawing groups. researchgate.net

Many pyrazole derivatives exhibit strong fluorescence, with high quantum yields and good photostability. nih.gov This has led to their use in the development of fluorescent probes and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The emission color of these materials can be tuned across the visible spectrum by modifying the chemical structure of the pyrazole derivative. researchgate.net For instance, some pyrazoline derivatives have been shown to exhibit efficient broadband photoluminescence. researchgate.net

From an electronic perspective, the pyrazole moiety can act as either an electron-donating or electron-withdrawing group, depending on the substituents. researchgate.net This dual nature makes them versatile components in the design of materials for organic electronics. Theoretical studies, often employing density functional theory (DFT), have been used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of pyrazole derivatives. researchgate.netresearchgate.net This information is crucial for predicting their charge transport properties and suitability for applications in devices like solar cells and transistors. ias.ac.inresearchgate.net

The introduction of electron-withdrawing groups, such as the nitro group in this compound, can significantly impact the electronic properties of the pyrazole ring, generally lowering the HOMO and LUMO energy levels. researchgate.net

Interactive Table: Optical and Electronic Properties of Selected Pyrazole Derivatives

| Pyrazole Derivative Type | Property | Value/Observation | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Pyrazolines | Photoluminescence | Efficient broadband emission across the visible spectrum | Lasing applications, OLEDs | researchgate.net |

| Pyrazole-containing Polyamides | Thermal Stability | High | Advanced functional polymers | ias.ac.in |

| Pyrazole-based MOFs | Electrical Conductivity | 1.80 × 10–4 S/m (Ni-MOF) | Electronic devices | acs.org |

| O-acylated Pyrazoles | Theoretical Energy Gap | ~2.4 to 2.8 eV | Optoelectronic and solar cell devices | researchgate.net |

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Dielectric Constant (Average) | 47 | Insulator in electronic components | tsijournals.com |

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Methodologies

The synthesis of 5-Methyl-3-nitro-1H-pyrazole, while achievable through classical methods, presents opportunities for the development of more sophisticated and efficient synthetic strategies. Traditional approaches often involve multi-step processes with challenges in regioselectivity and the use of harsh nitrating agents. Future research should focus on methodologies that offer greater control, sustainability, and efficiency.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes. Future investigations could explore:

Catalytic Nitration: The use of solid acid catalysts or other heterogeneous catalysts for the nitration of the pyrazole (B372694) ring could minimize waste and improve the ease of product purification.

Solvent-Free Reactions: Microwave-assisted or mechanochemical syntheses could provide rapid and solvent-free alternatives to traditional solution-phase reactions, reducing the environmental impact. thieme-connect.com

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic methods for the nitration of the pyrazole core could offer high selectivity under mild conditions. researchgate.netdtic.milnih.govsemanticscholar.org

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for the safe and scalable production of chemical compounds, particularly for reactions involving hazardous reagents or intermediates. nih.govrsc.orgrsc.orggalchimia.com The application of flow chemistry to the synthesis of this compound could offer several advantages:

Enhanced Safety: Precise control over reaction parameters such as temperature, pressure, and reaction time can minimize the risks associated with exothermic nitration reactions.

Improved Yield and Purity: The rapid mixing and efficient heat transfer in flow reactors can lead to higher yields and selectivities, reducing the need for extensive purification.

Scalability: Flow processes can be readily scaled up to produce larger quantities of the target compound for further investigation.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced waste, use of renewable resources, milder reaction conditions |

| Flow Chemistry | Enhanced safety, improved process control, scalability |

| Enzymatic Synthesis | High selectivity, environmentally friendly, potential for novel transformations |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov However, the specific biological profile of this compound remains largely unexplored. Future research should be directed towards identifying its potential biological targets and therapeutic applications.

Enzyme Inhibition: Many biologically active pyrazole derivatives exert their effects through the inhibition of specific enzymes. Systematic screening of this compound against various enzyme families could reveal novel inhibitory activities. Potential targets for investigation include:

Kinases: A primary target in cancer therapy.

Cyclooxygenases (COX): Relevant to anti-inflammatory drug discovery.

Xanthine (B1682287) Oxidase: Implicated in gout and other metabolic disorders. nih.gov

Antimicrobial and Anticancer Research: The presence of the nitro group can confer significant antimicrobial and anticancer properties. nih.govnih.govnih.govsrrjournals.comijpsjournal.com Future studies should involve:

Broad-Spectrum Antimicrobial Screening: Testing against a diverse panel of pathogenic bacteria and fungi to determine its spectrum of activity and potential as a lead compound for new anti-infective agents. nih.govresearchgate.netacs.orgtsijournals.com

Anticancer Activity Profiling: Evaluation against a variety of cancer cell lines to identify potential cytotoxic or cytostatic effects and to elucidate the underlying mechanisms of action. nih.govnih.govsrrjournals.comijpsjournal.com

| Potential Therapeutic Area | Rationale for Investigation of this compound |

| Oncology | The pyrazole core is a known scaffold in anticancer drugs, and the nitro group can enhance activity. nih.govnih.govsrrjournals.comijpsjournal.com |

| Infectious Diseases | Nitro-heterocyclic compounds often exhibit potent antimicrobial properties. nih.govnih.govresearchgate.netacs.orgtsijournals.com |

| Inflammation | Pyrazole derivatives are known to possess anti-inflammatory effects. nih.gov |

Investigation of Materials Science Applications

The unique structural and electronic properties of this compound suggest its potential utility in various areas of materials science. The high nitrogen content and the presence of a nitro group are characteristic features of energetic materials, while the pyrazole ring can act as a versatile ligand in the construction of coordination polymers.

Energetic Materials: Nitrated pyrazoles are a class of energetic materials that have been investigated for their high thermal stability and performance. nih.govnih.govresearchgate.net Future research in this area could focus on:

Synthesis of Derivatives: Using this compound as a precursor for the synthesis of more highly nitrated derivatives to enhance their energetic properties. rsc.orgsemanticscholar.org

Co-crystallization: Exploring the formation of co-crystals with other energetic materials or binders to tailor properties such as sensitivity and performance.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole ring can coordinate to metal ions through its nitrogen atoms, making it a suitable building block for coordination polymers and MOFs. chemrxiv.orgnih.gov The presence of the nitro group could also influence the properties of the resulting materials. Unexplored avenues include:

Synthesis of Novel Coordination Complexes: Investigating the coordination chemistry of this compound with various transition metals to create new materials with interesting magnetic, optical, or catalytic properties. chemrxiv.org

Gas Storage and Separation: The potential porosity of MOFs derived from this ligand could be explored for applications in gas storage (e.g., hydrogen or methane) and the separation of gas mixtures.

In-depth Theoretical and Computational Investigations

Theoretical and computational chemistry provide powerful tools for understanding the fundamental properties of molecules and for predicting their behavior. In-depth computational studies of this compound can provide valuable insights that can guide experimental work.

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be employed to:

Analyze Tautomerism: Investigate the relative stabilities of the different tautomers of this compound and how the solvent environment influences the tautomeric equilibrium. nih.govresearchgate.netfu-berlin.demdpi.com

Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and other electronic descriptors to predict the compound's reactivity and potential sites for chemical modification. nih.govnih.gov

Molecular Dynamics and Docking Simulations: To complement experimental biological screening, computational methods can be used to:

Identify Potential Biological Targets: Virtual screening of this compound against libraries of protein structures can help to identify potential biological targets.

Elucidate Binding Modes: Molecular dynamics simulations can provide detailed insights into the binding interactions between the compound and its biological targets, aiding in the design of more potent and selective derivatives. nih.govrsc.orgchristuniversity.inijsrset.com

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Study of tautomerism, electronic properties, and reactivity. nih.govresearchgate.netfu-berlin.demdpi.comnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of interactions with biological macromolecules and materials. nih.govrsc.orgchristuniversity.inijsrset.com |

| Virtual Screening | Identification of potential biological targets. |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC to prevent over-nitration.

- Use regioselective directing groups (e.g., bulky substituents) to bias nitration to the 3-position .

How do steric and electronic effects influence the reactivity and stability of this compound in further functionalization?

Advanced Research Question

The nitro group at the 3-position introduces strong electron-withdrawing effects, deactivating the pyrazole ring toward electrophilic substitution. However, the methyl group at the 5-position provides steric hindrance, limiting access to the 4-position. For example, in palladium-catalyzed cross-coupling reactions, the nitro group directs meta-substitution, but steric clashes with the methyl group may reduce yields. Computational studies (DFT) suggest that the LUMO distribution at the 4-position is less accessible compared to unsubstituted pyrazoles, necessitating optimized catalysts (e.g., Buchwald-Hartwig conditions) for amination .

Q. Example NMR Data :

- H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 8.20 (s, 1H, H-4).

- C NMR: δ 13.2 (CH₃), 120.5 (C-4), 145.1 (C-3-NO₂) .

How can computational modeling aid in predicting the reactivity and regioselectivity of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict electrophilic attack sites. For instance, the nitro group reduces electron density at the 4-position, making it less reactive toward electrophiles. Molecular dynamics simulations further reveal steric barriers due to the methyl group, explaining low yields in SNAr reactions. These models guide synthetic strategies, such as prioritizing nucleophilic aromatic substitution at the 4-position under strongly basic conditions .

What are the implications of isomer ratios in synthetic pathways, and how can they be optimized?

Basic Research Question

Isomer formation during synthesis (e.g., 3-nitro vs. 5-nitro) is influenced by substituent electronic effects. For 5-methyl derivatives, nitration favors the 3-position due to the methyl group’s inductive effect stabilizing the transition state. However, kinetic vs. thermodynamic control can shift ratios. For example, prolonged reaction times at higher temperatures may favor the thermodynamically stable 5-nitro isomer. Optimize by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.